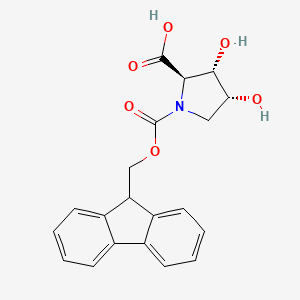

![molecular formula C22H16ClN3O4S B2969832 (2Z)-N-(3-chlorophenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide CAS No. 902555-33-3](/img/structure/B2969832.png)

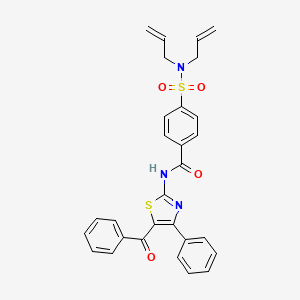

(2Z)-N-(3-chlorophenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2Z)-N-(3-chlorophenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of chromene compounds and has been found to have anti-inflammatory and anti-cancer properties.

Aplicaciones Científicas De Investigación

Macrocyclic Synthesis and Polymer Formation

A novel macrocyclic arylene ether sulfone, showcasing potential in polymer synthesis, was developed by leveraging pseudo high dilution techniques, starting with bis(4-chlorophenyl)sulfone. This macrocycle demonstrates the versatility of chlorophenyl and sulfonyl moieties in constructing complex architectures for materials science applications (Rodewald & Ritter, 1997).

Chemosensor Development

The design of a selective fluorescence chemosensor based on a coumarin fluorophore signifies the use of the compound for detecting ions such as Cu2+ and H2PO4−, emphasizing its role in analytical chemistry and environmental monitoring (Meng et al., 2018).

Antimicrobial Agents

Compounds derived from 2-oxo-2H-chromene-3-carboxamide have been evaluated for their antimicrobial activities, showcasing the compound's foundation in the development of new antimicrobial agents. This research highlights the compound's pharmaceutical potential beyond its basic chemical structure (Azab, Azab, & Elkanzi, 2017).

Anticancer Activity

Studies on novel sulfones with hydrazides and chromene moieties, derived from the compound, have indicated potential anticancer activity. This suggests its utility in drug discovery and oncological research, opening new avenues for targeted cancer therapies (Bashandy et al., 2011).

Ultrasound Promoted Synthesis for Antioxidant Agents

The synthesis of N-(substituted phenyl)-2-(7‑hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides using environmentally friendly ultrasound irradiation demonstrates the compound's relevance in green chemistry. These synthesized compounds exhibited promising antioxidant activity, illustrating the compound's potential in developing therapeutic agents (Ali et al., 2021).

Mecanismo De Acción

Target of Action

It is known that sulfonamides, a class of compounds to which this compound may belong, are synthetic bacteriostatic antibiotics that competitively inhibit the conversion of p-aminobenzoic acid to dihydropteroate . This process is essential for bacteria to synthesize folate, which is ultimately needed for purine and DNA synthesis .

Mode of Action

Sulfonamides, which this compound may be related to, work by competitively inhibiting the conversion of p-aminobenzoic acid to dihydropteroate . This inhibition disrupts the synthesis of folate in bacteria, affecting their ability to synthesize purine and DNA .

Biochemical Pathways

Based on the mode of action of sulfonamides, it can be inferred that this compound may affect the folate synthesis pathway in bacteria, leading to disruption in purine and dna synthesis .

Pharmacokinetics

Most sulfonamides are known to be readily absorbed orally and topically when applied to burns . They are distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys .

Result of Action

Based on the action of sulfonamides, it can be inferred that this compound may lead to the disruption of bacterial growth by inhibiting folate synthesis, which is crucial for purine and dna synthesis .

Action Environment

It is known that the efficacy of sulfonamides can be influenced by factors such as the presence of other drugs, the patient’s health status, and the specific strain of bacteria .

Propiedades

IUPAC Name |

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3-chlorophenyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O4S/c23-16-8-6-9-17(14-16)24-21(27)19-13-15-7-4-5-12-20(15)30-22(19)25-26-31(28,29)18-10-2-1-3-11-18/h1-14,26H,(H,24,27)/b25-22- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIGATMELUBHSH-LVWGJNHUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Methoxyphenyl)piperazin-1-yl]-piperidin-2-ylmethanone;dihydrochloride](/img/structure/B2969750.png)

![2-Methyl-2-[(methylcarbamoyl)amino]propanoic acid](/img/structure/B2969751.png)

![5-Amino-2-[(3-bromophenyl)methoxy]benzamide](/img/structure/B2969753.png)

![1-(2-chlorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2969754.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2969756.png)

![6-chloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2969762.png)

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969766.png)

![methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate](/img/structure/B2969767.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2969768.png)